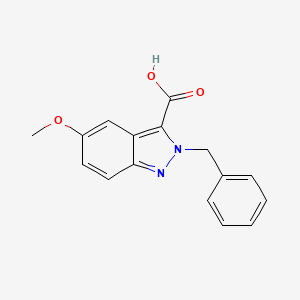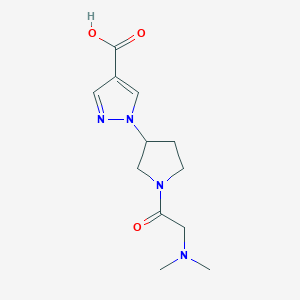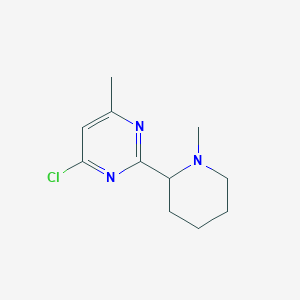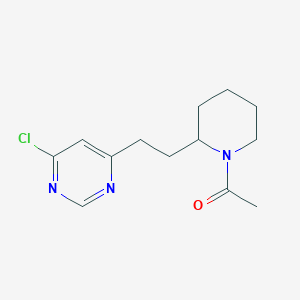
1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone
Descripción general
Descripción
“1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C13H18ClN3O . It is a GPR119 agonist , which means it can stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Synthesis Analysis
The synthesis of similar compounds, such as 2-piperidinones, has been achieved via an organophotocatalysed [1+2+3] strategy . This method allows for the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound includes a 6-chloropyrimidin-4-yl group, an ethyl group, and a piperidin-1-yl group . The molecular weight is 267.76 .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Antibacterial Activity Research has shown that derivatives of piperidine-containing pyrimidines, which include structures similar to the specified chemical, demonstrate notable antibacterial activity. This finding is significant in the field of organic chemistry and microbiology, suggesting potential applications in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Cytotoxic Studies and Docking Studies In another study, a compound structurally related to 1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone was synthesized and characterized. The research delved into its cytotoxic properties and molecular docking studies, which is vital for understanding its pharmacokinetic nature and potential biological applications (Govindhan et al., 2017).
Antimicrobial Activity Evaluation Novel heterocyclic compounds containing piperidine, structurally analogous to the chemical , have been synthesized and evaluated for their antimicrobial activity. This indicates the compound's potential use in the development of new antimicrobial drugs (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Catalytic Behavior Toward Ethylene Reactivity A study explored the synthesis of compounds related to the specified chemical and their catalytic behavior towards ethylene reactivity. This research holds significance in the field of organic and inorganic chemistry, potentially offering new insights into catalysis (Sun et al., 2007).
Antitumor Activity Research on 4-aminopiperidine derivatives, which include similar structures, revealed their antitumor activity in transplantable mouse tumors. This suggests the potential of such compounds in cancer treatment (Aldobaev, Mikhina, & Present, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[2-(6-chloropyrimidin-4-yl)ethyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-7-3-2-4-12(17)6-5-11-8-13(14)16-9-15-11/h8-9,12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQJDYOOSYSREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(6-Chloropyrimidin-4-yl)ethyl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-methyl-2-(1-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B1399187.png)
![1-[4-(4-Piperazin-1-yl-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B1399188.png)
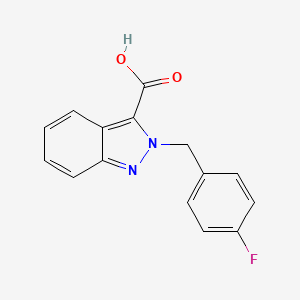
![3-[6-(1-Acetylpiperidin-4-yl)-2-methylpyrimidin-4-yl]propanoic acid](/img/structure/B1399193.png)
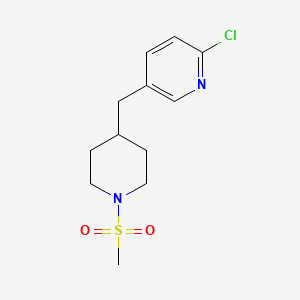
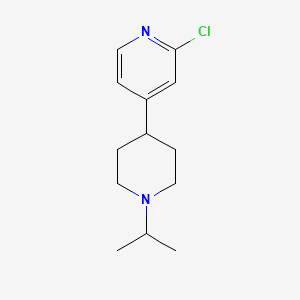

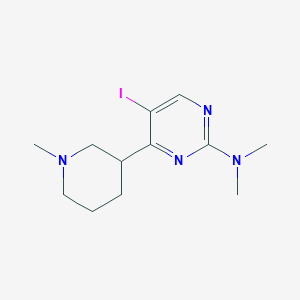
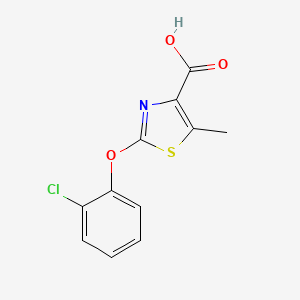
![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)
